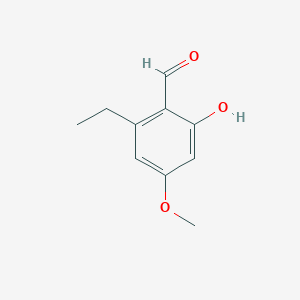

2-Ethyl-6-hydroxy-4-methoxybenzaldehyde

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

2-ethyl-6-hydroxy-4-methoxybenzaldehyde |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-8(13-2)5-10(12)9(7)6-11/h4-6,12H,3H2,1-2H3 |

InChI Key |

KMRYGCPBGMLIMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC(=C1)OC)O)C=O |

Origin of Product |

United States |

Scientific Research Applications

Food Flavoring Applications

One of the primary applications of 2-hydroxy-4-methoxybenzaldehyde is as a flavoring agent in the food industry. The compound is noted for its almond-like flavor profile and has been assessed for safety and efficacy in food products.

Safety Assessment

The Food Standards Agency (FSA) and Food Safety Scotland (FSS) conducted a safety assessment indicating that the compound is safe for use at levels up to 1 mg/kg in food. The estimated human exposure was found to be significantly below the threshold of toxicological concern (TTC) of 1800 µg/person/day, suggesting low toxicity and safe consumption levels for various demographics, including children .

Flavor Profile

The compound provides a desirable flavor in various food items, contributing to the sensory experience of foods such as beverages and confectioneries. Its stability at elevated temperatures enhances its applicability in processed foods .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-hydroxy-4-methoxybenzaldehyde against several bacterial and fungal strains. This property positions it as a potential natural preservative.

Antimicrobial Efficacy

Research indicates that 2-hydroxy-4-methoxybenzaldehyde exhibits significant antimicrobial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 80 to 250 µg/mL against various pathogens including Staphylococcus aureus and Escherichia coli. The compound's effectiveness suggests it could serve as an alternative to synthetic preservatives in food products .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| A. tumefaciens | 80 | 125 |

| E. coli | 200 | 200 |

| S. aureus | 84.12 | 125 |

Pharmacological Applications

2-Hydroxy-4-methoxybenzaldehyde has garnered attention for its potential pharmacological applications, particularly in antimicrobial therapy and as an antioxidant.

Antioxidant Activity

Studies have demonstrated that the compound exhibits strong antioxidant properties, which may help in reducing oxidative stress-related damage in biological systems. For instance, it effectively inhibited β-carotene oxidation, indicating its potential use in health supplements aimed at combating oxidative stress .

Complex Formation with Metal Ions

The compound has been studied for its ability to form complexes with metal ions, which may enhance its bioactivity. Copper(II) complexes derived from this aldehyde have shown promising results in antimicrobial activity, suggesting avenues for further research into metal-based therapies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the diverse applications of 2-hydroxy-4-methoxybenzaldehyde:

- A study on the synthesis and characterization of copper(II) complexes revealed that these complexes exhibited enhanced antimicrobial properties compared to the free aldehyde, suggesting that metal coordination could amplify biological activity .

- Another research effort focused on the essential oil derived from Periploca sepium, which contains this aldehyde as a major component. The oil demonstrated significant antimicrobial activity against resistant strains of bacteria, highlighting the compound's role as a natural antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and chemical behavior of benzaldehyde derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 2-Ethyl-6-hydroxy-4-methoxybenzaldehyde with key analogs:

Key Observations :

- The methoxy group at C4 may reduce reactivity compared to 4-hydroxybenzaldehyde, as methoxy is less polar than hydroxy. However, this substitution could enhance stability under oxidative conditions .

- The hydroxy group at C6 distinguishes it from vanillin (C4-OH) and may influence hydrogen-bonding interactions in biological systems .

Solubility and Stability

- Solubility: The ethyl group may reduce water solubility relative to 4-hydroxybenzaldehyde (soluble in ethanol and hot water) but improve compatibility with lipid-based formulations .

- Thermal Stability : Methoxy groups generally enhance thermal stability; differential scanning calorimetry (DSC) studies of similar compounds suggest a melting point range of 120–150°C for the target compound .

Preparation Methods

Methylation and Hydroxylation of Benzophenone Derivatives

A related compound, 2-hydroxy-4-methoxybenzophenone (BP-3), is prepared through a four-step process involving:

- Rough preparation of 2,4-dihydroxybenzophenone (BP-1) by reaction of resorcinol and tetrachlorobenzene.

- Refining BP-1 by phosphoric acid treatment and decolorization.

- Methylation of BP-1 with dimethyl sulfate in a hexane solution under mild alkaline conditions (pH 8–8.5) to yield BP-3 crude product.

- Refining BP-3 by dissolution in methanol, activated carbon treatment, pH adjustment, filtration, crystallization, and drying to achieve >99% purity.

This process highlights the importance of controlled methylation and purification steps to obtain high-purity methoxy-hydroxy benzophenone derivatives, which are structurally related to 2-ethyl-6-hydroxy-4-methoxybenzaldehyde.

Catalytic Dehydrogenation and Esterification of 2,6-Disubstituted 4-Hydroxybenzoic Acids

A patented method describes the preparation of 2,6-disubstituted 4-hydroxybenzoic acids and their esters, which are precursors for related benzaldehyde derivatives:

- Starting from cycloalkenonecarboxylic acids or their esters, dehydrogenation is performed using supported noble metal catalysts (e.g., palladium on carbon) at 140–350 °C.

- The process can be conducted batchwise or continuously in the liquid phase, often in the presence of solvents such as aliphatic ethers (glycol dialkyl ethers preferred), aromatic ethers, hydrocarbons, ketones, esters, or acid amides.

- The catalyst concentration ranges from 0.02 to 20% by weight, and the reaction pressure is adjusted to maintain the liquid phase.

- Hydrogen acceptors such as unsaturated compounds (styrene, methylstyrene) or nitro compounds (nitrobenzene) may be used to improve selectivity.

This catalytic dehydrogenation step is crucial for introducing the aromatic aldehyde functionality selectively at the 4-position while maintaining the 2-ethyl and 6-hydroxy substituents intact.

Summary Table of Key Preparation Steps

Q & A

Q. What are the established synthesis routes for 2-Ethyl-6-hydroxy-4-methoxybenzaldehyde?

Methodological Answer: The synthesis of aromatic aldehydes like this compound typically involves selective functionalization of phenolic precursors. A common approach includes:

- Step 1 : Protection of hydroxyl groups via alkylation or acetylation to prevent undesired side reactions. For example, 4-methoxybenzyl alcohol can react with a hydroxybenzaldehyde derivative in the presence of a dehydrating agent (e.g., POCl₃) to form ether linkages .

- Step 2 : Introduction of the ethyl group via Friedel-Crafts alkylation or nucleophilic substitution, depending on the substrate’s reactivity.

- Step 3 : Deprotection under mild acidic or basic conditions to regenerate the hydroxyl group.

Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Industrial-scale synthesis may employ continuous flow reactors for efficiency .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl, methoxy) through chemical shifts and splitting patterns. The aldehyde proton typically appears at δ 9.8–10.2 ppm.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .

- FT-IR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹), aldehyde (C=O, ~1680 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular formula via exact mass measurement.

- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure using programs like SHELXL for small-molecule refinement .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: General safety protocols for phenolic aldehydes apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., NIOSH-approved mask) in poorly ventilated areas .

- Storage : Keep in airtight containers away from light and moisture. Store at 2–8°C if stability data indicate thermal sensitivity .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How to design experiments to optimize reaction yields in its synthesis?

Methodological Answer: Employ a factorial design approach to assess variables:

- Factors : Catalyst loading (e.g., POCl₃), temperature, solvent (polar vs. nonpolar), and reaction time.

- Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions. For example, higher temperatures may accelerate etherification but risk aldehyde oxidation .

- In-line Analytics : Use HPLC or GC-MS to monitor reaction progress and intermediates in real time.

Q. How to resolve discrepancies in NMR data for structural confirmation?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities:

- Variable Temperature NMR : Probe for tautomeric equilibria (e.g., keto-enol) by acquiring spectra at 25°C and 60°C.

- Deuteration Studies : Exchangeable protons (e.g., -OH) disappear in D₂O, simplifying splitting patterns.

- Comparative Analysis : Cross-reference with computational predictions (DFT calculations for chemical shifts) or published analogs .

Q. What strategies can mitigate solubility issues in aqueous solutions during bioactivity assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility without cytotoxicity .

- Derivatization : Convert the aldehyde to a hydrazone or Schiff base for improved aqueous stability.

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .

Q. How to validate the purity of this compound for pharmacological studies?

Methodological Answer:

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is acceptable for in vitro assays.

- TLC : Spot alongside a reference standard; a single spot under UV (254/365 nm) indicates purity .

- Elemental Analysis : Confirm C, H, O percentages within ±0.3% of theoretical values.

Q. What are the key considerations for evaluating its stability under varying pH conditions?

Methodological Answer:

- pH-Rate Profiling : Incubate the compound in buffers (pH 2–12) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC.

- Degradation Pathways : Aldehydes are prone to oxidation (e.g., forming carboxylic acids) or nucleophilic attack. Stabilize with antioxidants (e.g., BHT) in acidic media .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results across different studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls.

- Metabolic Stability : Check for differences in cytochrome P450 activity or efflux pumps (e.g., P-glycoprotein) between models.

- Statistical Rigor : Apply ANOVA or Student’s t-test to confirm significance thresholds (p < 0.05) .

Q. What computational tools can predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to model reaction pathways.

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose synthetic routes based on existing reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.